molecular formula C15H15NO3 B2689850 (1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2137875-66-0

(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B2689850
CAS No.: 2137875-66-0
M. Wt: 257.289
InChI Key: BFKOPYHGBBLEMF-XQQFMLRXSA-N
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Description

(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Scientific Research Applications

(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Diels-Alder reaction, which is a powerful method for constructing bicyclic systems. The reaction conditions often include the use of a furan derivative and an appropriate dienophile under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione: This compound shares a similar bicyclic structure but lacks the acetyl and benzyl groups.

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different substituents and biological activities.

Uniqueness

(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the acetyl and benzyl groups enhances its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

(1R,5S,6R)-6-acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9(17)11-7-12-13(11)15(19)16(14(12)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3/t11-,12+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKOPYHGBBLEMF-XQQFMLRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H]2[C@H]1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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